molecular formula C10H10F2O3 B1428348 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid CAS No. 1342573-75-4

2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid

Cat. No.: B1428348
CAS No.: 1342573-75-4
M. Wt: 216.18 g/mol
InChI Key: LOHAZKIOHJCXLL-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-ethoxyphenylboronic acid with difluoroacetic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in an inert atmosphere, often using a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid or chloroform at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as 2-(2-ethoxyphenyl)-2,2-difluoroacetaldehyde.

    Reduction: Formation of reduced derivatives like 2-(2-ethoxyphenyl)-2,2-difluoroethanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The difluoroacetic acid moiety can interact with enzymes and receptors, altering their activity and resulting in various biological effects. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)-2,2-difluoroacetic acid
  • 2-(2-Chlorophenyl)-2,2-difluoroacetic acid
  • 2-(2-Bromophenyl)-2,2-difluoroacetic acid

Uniqueness

2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., methoxy, chloro, bromo), the ethoxy group may confer distinct physicochemical properties, such as solubility and stability, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-(2-ethoxyphenyl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-15-8-6-4-3-5-7(8)10(11,12)9(13)14/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHAZKIOHJCXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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